molecular formula C11H11Cl2NO2 B15065707 Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- CAS No. 54444-96-1

Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Cat. No.: B15065707
CAS No.: 54444-96-1
M. Wt: 260.11 g/mol
InChI Key: SEQUSJVYSHEOJH-UHFFFAOYSA-N
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Description

N-(6,7-dichlorochroman-3-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chroman ring system substituted with chlorine atoms at the 6 and 7 positions, and an acetamide group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dichlorochroman-3-yl)acetamide typically involves the reaction of 6,7-dichlorochroman-3-amine with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction can be represented as follows:

6,7-dichlorochroman-3-amine+acetic anhydrideN-(6,7-dichlorochroman-3-yl)acetamide+acetic acid\text{6,7-dichlorochroman-3-amine} + \text{acetic anhydride} \rightarrow \text{N-(6,7-dichlorochroman-3-yl)acetamide} + \text{acetic acid} 6,7-dichlorochroman-3-amine+acetic anhydride→N-(6,7-dichlorochroman-3-yl)acetamide+acetic acid

Industrial Production Methods: In an industrial setting, the production of N-(6,7-dichlorochroman-3-yl)acetamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods or the use of green solvents may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dichlorochroman-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(6,7-dichlorochroman-3-yl)amine.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6,7-dichlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide
  • N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]acetamide

Comparison: N-(6,7-dichlorochroman-3-yl)acetamide is unique due to the presence of the chroman ring system, which imparts specific chemical and biological properties. In contrast, N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide contains a fluorenyl ring system, and N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]acetamide contains a triazine ring system. These structural differences result in variations in reactivity, stability, and biological activity.

Biological Activity

Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzopyran moiety with dichloro substitutions. The chemical formula is represented as follows:

C12H10Cl2N2O\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

Research indicates that compounds similar to acetamide derivatives can serve as inhibitors for key enzymes involved in neurotransmitter regulation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Specifically, the inhibition of butyrylcholinesterase (BChE) has been highlighted as a significant mechanism through which these compounds may exert their therapeutic effects .

Biological Activity Overview

The biological activities of acetamide derivatives are diverse and include:

  • Antimicrobial Activity : Some studies suggest that acetamide derivatives exhibit moderate to strong antimicrobial activity against various bacterial strains. For instance, certain analogs have shown effectiveness against gram-positive bacteria .
  • Anticancer Potential : The potential anticancer activity of acetamide derivatives has also been explored. Research indicates that certain substituted acetamides can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against gram-positive bacteria
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of BChE, potential for AD treatment

Case Study: Inhibition of Butyrylcholinesterase (BChE)

A recent study synthesized a series of substituted acetamides to evaluate their inhibitory effects on BChE. The results demonstrated that some compounds exhibited significant inhibition, suggesting their potential use in treating Alzheimer's disease by modulating acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is often correlated with their structural features. For example:

  • Presence of Functional Groups : The introduction of methoxy groups or piperidine moieties has been linked to enhanced antimicrobial activity.
  • Substituent Variations : Variations in the benzopyran structure can significantly affect the compound's potency against targeted enzymes or pathogens .

Properties

CAS No.

54444-96-1

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

N-(6,7-dichloro-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C11H11Cl2NO2/c1-6(15)14-8-2-7-3-9(12)10(13)4-11(7)16-5-8/h3-4,8H,2,5H2,1H3,(H,14,15)

InChI Key

SEQUSJVYSHEOJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=CC(=C(C=C2OC1)Cl)Cl

Origin of Product

United States

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